4-methyl-N-[(4-methylmorpholin-2-yl)methyl]-1,3-thiazol-2-amine
Description
4-methyl-N-[(4-methylmorpholin-2-yl)methyl]-1,3-thiazol-2-amine is a thiazole derivative characterized by a 4-methyl-substituted thiazole core linked to a 4-methylmorpholine group via a methylene bridge. Thiazole derivatives are widely studied for their biological activities, including anti-inflammatory, antimicrobial, and enzyme-inhibitory properties.
Properties
CAS No. |
1394042-34-2 |
|---|---|
Molecular Formula |
C10H17N3OS |
Molecular Weight |
227.33 g/mol |
IUPAC Name |
4-methyl-N-[(4-methylmorpholin-2-yl)methyl]-1,3-thiazol-2-amine |
InChI |
InChI=1S/C10H17N3OS/c1-8-7-15-10(12-8)11-5-9-6-13(2)3-4-14-9/h7,9H,3-6H2,1-2H3,(H,11,12) |
InChI Key |
TYYZSBYAQLYASH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC(=N1)NCC2CN(CCO2)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-[(4-methylmorpholin-2-yl)methyl]-1,3-thiazol-2-amine typically involves the reaction of 4-methylmorpholine with thiazole derivatives under specific conditions. One common method involves the use of a base catalyst to facilitate the reaction between 4-methylmorpholine and a thiazole precursor .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
4-methyl-N-[(4-methylmorpholin-2-yl)methyl]-1,3-thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
4-methyl-N-[(4-methylmorpholin-2-yl)methyl]-1,3-thiazol-2-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 4-methyl-N-[(4-methylmorpholin-2-yl)methyl]-1,3-thiazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
This section compares the target compound with structurally related thiazol-2-amine derivatives, emphasizing substituent effects, physicochemical properties, and reported biological activities.
Substituent Variations on the Thiazole Ring
Aryl-Substituted Thiazol-2-amines
4-(4-Methoxyphenyl)thiazol-2-amine :
- Structure : A simple thiazol-2-amine with a 4-methoxyphenyl group at position 3.
- Properties : Molecular weight 190.26 g/mol, melting point 115–213°C, synthesized via cyclization reactions .
- Comparison : Lacks the morpholine moiety, resulting in reduced solubility in polar solvents compared to the target compound.
- 4-(4-Chlorophenyl)thiazol-2-amine: Structure: Features a 4-chlorophenyl group. Properties: Molecular weight 287.17 g/mol; exhibits higher lipophilicity due to the chlorine substituent .
N-Substituted Thiazol-2-amines
- N,N-Bis((1-phenyl-1H-1,2,3-triazol-4-yl)methyl)thiazol-2-amine derivatives (e.g., 4g, 4h, 4i) :
- Structure : Bulky triazolylmethyl groups at the N-position.
- Properties : Higher molecular weights (e.g., 556.16 g/mol for 4g) and melting points (122–195°C) due to increased steric hindrance .
- Biological Activity : Demonstrated anti-inflammatory activity in vitro, attributed to triazole-mediated hydrogen bonding with cyclooxygenase-2 (COX-2) .
Morpholine-Containing Analogs
- 4-Methyl-5-{(2E)-2-[(4-Morpholin-4-ylphenyl)imino]-2,5-dihydropyrimidin-4-yl}-1,3-thiazol-2-amine (MTZ): Structure: Combines a thiazole ring with a pyrimidin-imine and morpholine group. Comparison: The morpholine group enhances solubility and bioavailability, similar to the target compound.
Triarylmethane-Substituted Thiazol-2-amines
- N-[(3-Chlorophenyl)diphenylmethyl]-1,3-thiazol-2-amine (T129) :
Physicochemical and Pharmacological Data Table
Biological Activity
4-methyl-N-[(4-methylmorpholin-2-yl)methyl]-1,3-thiazol-2-amine, commonly referred to as Ceralasertib, is a compound that has garnered attention due to its biological activity, particularly its role as an inhibitor of the Serine/threonine-protein kinase ATR (Ataxia Telangiectasia and Rad3 related protein). This article delves into the biological mechanisms, therapeutic potential, and research findings related to this compound.
Ceralasertib primarily targets the ATR kinase, which is crucial for the cellular response to DNA damage. The inhibition of ATR disrupts DNA repair mechanisms, leading to an accumulation of DNA damage. This can result in cellular apoptosis, making Ceralasertib a candidate for cancer therapy where DNA repair pathways are often upregulated.
Key Mechanisms
- Target : ATR kinase
- Mode of Action : Inhibition of DNA damage response pathways
- Biochemical Pathways Affected :
- DNA repair mechanisms
- Genomic stability maintenance
Anticancer Potential
Ceralasertib's ability to inhibit ATR makes it a promising agent in oncology. Research has demonstrated its efficacy in preclinical models against various cancer types, particularly those with defective DNA repair mechanisms. The following table summarizes some key studies:
Other Biological Activities
Beyond its anticancer properties, Ceralasertib has shown potential in other areas:
- Antimicrobial Activity : Preliminary studies suggest that the compound may exhibit antimicrobial properties, although further investigation is required.
- Neuroprotective Effects : Given the role of ATR in neurodegenerative diseases, there is potential for Ceralasertib in treating conditions like Alzheimer's disease by modulating acetylcholine levels through inhibition of acetylcholinesterase (AChE) .
Case Study 1: Efficacy in Cancer Treatment
A clinical trial involving patients with advanced solid tumors evaluated the safety and efficacy of Ceralasertib as a monotherapy and in combination with other agents. The results indicated that patients with tumors harboring specific genetic mutations responded better to treatment, emphasizing the importance of biomarker-driven approaches in cancer therapy.
Case Study 2: Neurodegenerative Disease Models
In vitro studies using neuronal cell lines have shown that Ceralasertib can protect against oxidative stress-induced cell death. This suggests a potential role in neuroprotection, warranting further exploration into its use for neurodegenerative diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
